molecular formula C28H26F6N4OS B12977411 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-((1S,3R,5S,6R,8S)-3-ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl)quinolin-6-yl)thiourea

1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-((1S,3R,5S,6R,8S)-3-ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl)quinolin-6-yl)thiourea

Cat. No.: B12977411
M. Wt: 580.6 g/mol
InChI Key: GCJLXQYIJFBPNF-SYHLFCKVSA-N
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Description

This compound is a thiourea derivative featuring a 3,5-bis(trifluoromethyl)phenyl group and a quinoline moiety substituted with a complex tricyclic amine-ether structure (3-ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl). The trifluoromethyl groups enhance lipophilicity and metabolic stability, while the rigid tricyclic system likely influences conformational preferences and receptor binding.

Properties

Molecular Formula

C28H26F6N4OS

Molecular Weight

580.6 g/mol

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[4-[(3R,5S,6R,8S)-3-ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl]quinolin-6-yl]thiourea

InChI

InChI=1S/C28H26F6N4OS/c1-2-26-14-38-8-6-15(26)12-23(38)24(39-26)20-5-7-35-22-4-3-18(13-21(20)22)36-25(40)37-19-10-16(27(29,30)31)9-17(11-19)28(32,33)34/h3-5,7,9-11,13,15,23-24H,2,6,8,12,14H2,1H3,(H2,36,37,40)/t15-,23+,24-,26-/m0/s1

InChI Key

GCJLXQYIJFBPNF-SYHLFCKVSA-N

Isomeric SMILES

CC[C@]12CN3CC[C@H]1C[C@@H]3[C@@H](O2)C4=C5C=C(C=CC5=NC=C4)NC(=S)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F

Canonical SMILES

CCC12CN3CCC1CC3C(O2)C4=C5C=C(C=CC5=NC=C4)NC(=S)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Biological Activity

The compound 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-((1S,3R,5S,6R,8S)-3-ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl)quinolin-6-yl)thiourea is a complex organic molecule characterized by a unique structure and various potential biological activities. Its intricate design suggests applications in pharmacology, particularly in the fields of anti-cancer and anti-inflammatory therapies.

Chemical Structure and Properties

This compound has the following key properties:

  • Molecular Formula : C28H26F6N4OS
  • Molecular Weight : 580.59 g/mol
  • CAS Number : 890043-55-7

The presence of trifluoromethyl groups is notable as these moieties can enhance lipophilicity and metabolic stability, which may contribute to the biological efficacy of the compound.

Biological Activity Overview

Research into the biological activities of this compound reveals several promising effects:

1. Anticancer Activity

Studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and the inhibition of anti-apoptotic proteins.
  • Case Study : A related compound demonstrated cytotoxicity against various cancer cell lines, including HeLa and MDA-MB-231 cells, with IC50 values indicating potent activity (IC50 = 5.99 µM) .

2. Anti-inflammatory Effects

The anti-inflammatory potential is another critical aspect:

  • Mechanism : It is hypothesized that the compound may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.
  • Research Findings : Inhibition studies showed a significant reduction in nitric oxide production in LPS-stimulated macrophages, suggesting effective modulation of inflammatory pathways .

3. Neuroprotective Properties

Given the structural complexity, neuroprotective effects are also considered:

  • Potential Mechanism : The compound might protect neuronal cells from oxidative stress and apoptosis.
  • Evidence : Similar compounds have shown promise in protecting SH-SY5Y neuronal cells from neurotoxicity induced by amyloid-beta .

Data Tables

Biological ActivityMechanismReference
AnticancerInduces apoptosis; inhibits anti-apoptotic proteins
Anti-inflammatoryInhibits pro-inflammatory cytokines
NeuroprotectiveProtects against oxidative stress

Detailed Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity:

  • Synthesis Techniques : Various synthetic pathways have been explored to optimize yield and purity while maintaining biological efficacy.
  • In Vivo Studies : Animal models have been utilized to assess the therapeutic potential and safety profiles of this compound. Results indicate significant tumor growth inhibition with minimal side effects at therapeutic doses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a family of thiourea derivatives with shared structural motifs. Below is a comparative analysis with key analogues:

Compound Key Structural Differences Molecular Weight Storage Conditions Hazard Profile
Target Compound 3-ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl substituent on quinoline ~610 (estimated) Inert atmosphere, 2–8°C Likely H301, H315, H319 (extrapolated)
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea 5-vinylquinuclidinyl substituent 608.64 Inert atmosphere, 2–8°C H302, H315, H319, H335
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-((1S,2S,4S,5R)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl)thiourea 5-ethylquinuclidinyl substituent 596.63 Inert atmosphere, 2–8°C H301 (acute toxicity)
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethyl]thiourea 5-ethenyl-azabicyclo substituent 594.61 Room temperature T (Toxic)

Key Observations:

The 4-oxa-1-azatricyclo[4.4.0.03,8]decane system in the target compound provides a unique bicyclic/ether scaffold, differentiating it from simpler quinuclidine-based analogues .

Physicochemical Properties :

  • Higher molecular weight (~610) in the target compound correlates with increased structural complexity, which may affect solubility and bioavailability.
  • Storage conditions consistently require inert atmospheres and low temperatures (2–8°C), indicating sensitivity to oxidation or hydrolysis .

Hazard Profiles: All analogues exhibit acute toxicity (H301/H302) due to the thiourea moiety, which is known to interfere with thyroid function and mitochondrial respiration . The T (Toxic) classification in CAS 852913-16-7 highlights stricter handling requirements compared to analogues with milder warnings .

Notes

  • Safety Precautions : All compounds in this class require strict adherence to PPE (gloves, goggles) and protocols for handling toxic substances (P264, P270) .
  • Data Limitations : Boiling points and detailed pharmacokinetic data (e.g., CYP inhibition) are unavailable for the target compound, necessitating extrapolation from analogues .

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